An In-depth Technical Guide to the Physical Properties of 2-(4-Fluoro-2-methylphenyl)pyrrolidine
An In-depth Technical Guide to the Physical Properties of 2-(4-Fluoro-2-methylphenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its saturated, three-dimensional structure allows for a nuanced exploration of chemical space, often imparting favorable pharmacokinetic properties. The specific substitution pattern of an aryl group at the 2-position, as seen in 2-(4-Fluoro-2-methylphenyl)pyrrolidine, creates a chiral center and introduces functionalities that can significantly influence a molecule's interaction with biological targets. Fluorine and methyl substitutions on the phenyl ring further modulate electronic properties, lipophilicity, and metabolic stability, making this compound a valuable building block in drug discovery.
This technical guide provides a comprehensive overview of the core physical properties of 2-(4-Fluoro-2-methylphenyl)pyrrolidine. While experimentally determined data for this specific molecule is not extensively published, this document outlines the critical physicochemical parameters, provides detailed, field-proven methodologies for their experimental determination, and discusses the scientific rationale behind these characterization techniques.
Molecular Structure and Computed Properties
A thorough understanding of a compound's physical properties begins with its fundamental structure. The structure of 2-(4-Fluoro-2-methylphenyl)pyrrolidine is presented below, followed by a table summarizing its key computed physicochemical parameters.
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point
For compounds that are liquid at or near room temperature, the boiling point is a key physical constant. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. [2][3]
This method is advantageous as it requires only a small amount of the sample. Principle: A small sample in a test tube with an inverted capillary is heated. As the liquid heats, air expands and escapes from the capillary. At the boiling point, the vapor pressure of the substance forces all the air out, and a rapid stream of bubbles emerges. Upon cooling, the point at which the liquid is drawn back into the capillary corresponds to the boiling point. [4] Methodology:
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Apparatus Setup: A few drops of 2-(4-Fluoro-2-methylphenyl)pyrrolidine are placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end down. [5]2. Heating: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). [4][5]The side arm of the Thiele tube is gently heated.
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Observation: A stream of bubbles will emerge from the inverted capillary. Heating is continued until a continuous and rapid stream of bubbles is observed, indicating that the sample's vapor has displaced all the air.
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Cooling and Measurement: The heat source is removed. As the apparatus cools, the stream of bubbles will slow and then stop. The temperature at which the liquid is drawn into the capillary tube is the boiling point. [3]5. Pressure Correction: The atmospheric pressure should be recorded, as boiling point is pressure-dependent. [2][4] Causality and Trustworthiness: This method directly measures the temperature at which the sample's vapor pressure equals the external pressure. The moment the liquid re-enters the capillary, the internal and external pressures are balanced. The use of a Thiele tube ensures uniform heating of the sample and the thermometer. [4]
Acidity Constant (pKa)
The pKa is a measure of the acidity of a compound. For an amine like 2-(4-Fluoro-2-methylphenyl)pyrrolidine, the pKa refers to its conjugate acid (the protonated form). This value is critical in drug development as it determines the ionization state of the molecule at physiological pH (around 7.4), which in turn affects its solubility, permeability, and target binding. The pyrrolidine nitrogen is a secondary amine, which is basic. [6]
This is a highly accurate and standard method for pKa determination. [7] Principle: A solution of the amine is titrated with a strong acid (e.g., HCl). The pH of the solution is monitored as the acid is added. A plot of pH versus the volume of acid added yields a titration curve. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point). [7] Methodology:
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Sample Preparation: A precise amount of 2-(4-Fluoro-2-methylphenyl)pyrrolidine is dissolved in a suitable solvent (typically water or a co-solvent system if solubility is an issue) to create a solution of known concentration (e.g., 0.05 M). [8]2. Titration: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.
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Data Collection: The pH is recorded after each addition of the acid, allowing the solution to stabilize.
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Data Analysis:
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A titration curve is generated by plotting pH (y-axis) against the volume of titrant added (x-axis).
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The equivalence point is determined from the inflection point of the curve (often found by taking the first or second derivative).
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The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.
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The pKa is the pH value at the half-equivalence point. [7] Causality and Trustworthiness: Potentiometric titration provides a direct measure of the equilibrium between the protonated and unprotonated forms of the amine. The Henderson-Hasselbalch equation underpins this measurement, where at the half-equivalence point, the concentrations of the acid (protonated amine) and its conjugate base (free amine) are equal, and thus pH = pKa. The use of a calibrated pH meter and standardized titrant ensures the accuracy and validity of the results.
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Caption: Workflow for pKa Determination by Potentiometric Titration.
Conclusion
2-(4-Fluoro-2-methylphenyl)pyrrolidine is a compound of significant interest for medicinal chemistry and drug development. While comprehensive experimental data on its physical properties are not widely available in the literature, this guide provides the foundational knowledge and detailed experimental protocols necessary for their rigorous determination. The accurate measurement of properties such as melting point, boiling point, and pKa is not merely a data collection exercise; it is a critical component of quality control, compound identification, and the rational design of new therapeutic agents. The methodologies described herein represent the gold standard in physical organic chemistry and are essential for any research program involving novel chemical entities.
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